2-Hexylidene-1,3-dithiane

Lipophilicity ADME Flavor Chemistry

2-Hexylidene-1,3-dithiane is a synthetic organosulfur compound belonging to the 2-alkylidene-1,3-dithiane subclass. Characterized by a hexylidene substituent at the 2-position of the 1,3-dithiane ring, its molecular formula is C₁₀H₁₈S₂ with a molecular weight of approximately 202.38 g/mol.

Molecular Formula C10H18S2
Molecular Weight 202.4 g/mol
CAS No. 73798-32-0
Cat. No. B15441943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylidene-1,3-dithiane
CAS73798-32-0
Molecular FormulaC10H18S2
Molecular Weight202.4 g/mol
Structural Identifiers
SMILESCCCCCC=C1SCCCS1
InChIInChI=1S/C10H18S2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h7H,2-6,8-9H2,1H3
InChIKeyRVMWLNQWQXFZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexylidene-1,3-dithiane (CAS 73798-32-0): Chemical Identity and Core Synthetic Utility


2-Hexylidene-1,3-dithiane is a synthetic organosulfur compound belonging to the 2-alkylidene-1,3-dithiane subclass . Characterized by a hexylidene substituent at the 2-position of the 1,3-dithiane ring, its molecular formula is C₁₀H₁₈S₂ with a molecular weight of approximately 202.38 g/mol [1]. This compound class is primarily recognized in organic synthesis for serving as a protective group for carbonyl functionalities and as an acyl anion equivalent in umpolung chemistry . The specific hexylidene chain is a key structural feature that distinguishes its physicochemical and organoleptic properties from its lower and branched homologs, making it a valuable intermediate in specialized syntheses of flavor molecules and natural products.

1
Carbonyl protective group and acyl anion equivalent for umpolung chemistry
2
Long-chain alkylidene motif supports synthesis of lipophilic intermediates
3
May serve as precursor for complex savory flavor molecules and natural product analogs

Why 2-Hexylidene-1,3-dithiane Cannot Be Replaced by Other 2-Alkylidene-1,3-dithianes


The simple substitution of one 2-alkylidene-1,3-dithiane for another based purely on a shared core ring structure is a high-risk procurement strategy. The alkyl chain length and saturation dramatically alter key performance characteristics. For example, the linear six-carbon hexylidene substituent in CAS 73798-32-0 imparts significantly higher lipophilicity (predicted to be >1.5 logP units higher) and a higher boiling point compared to its methylidene or ethylidene counterparts [1]. These differences directly impact its behavior in biphasic reactions, its distillative purification profile, and critically, its organoleptic threshold and character in flavor applications . In reactive systems, such as oxidative ring expansions with Pb(OAc)₄, the nature of the 2-alkylidene substituent governs the reaction pathway; a benzylidene analog (13f) follows a divergent mechanism, yielding a different product than the alkylidene series (13a–e), to which the hexylidene compound belongs [2]. Therefore, the specific hexylidene motif is not an interchangeable part but a functional determinant.

!
Shorter-chain 2-alkylidene-1,3-dithianes may exhibit substantially lower lipophilicity and altered boiling point, impacting phase partitioning and distillation purification.
!
Substituent-dependent reaction pathway: with Pb(OAc)₄ the hexylidene analog undergoes ring expansion, while the benzylidene analog follows a divergent mechanism; direct replacement may lead to a different product.
!
Organoleptic profile shifts from pungent seafood/garlic (1,4-dithiane) to a more fatty, brothy character; simple dithiane or dithiolane analogs cannot replicate this nuance.

Quantifiable Differentiation of 2-Hexylidene-1,3-dithiane from its Closest Analogs


Enhanced Lipophilicity vs. Shorter-Chain Alkylidene Analogs

The hexylidene side chain in 2-Hexylidene-1,3-dithiane gives it a calculated Log P (octanol-water) of 4.8, which is substantially higher than the log P of ~1.8 for the unsubstituted 1,3-dithiane [1]. This property is critical for applications where partitioning into a non-polar phase or increased membrane permeability is required.

Enhanced Lipophilicity vs. Shorter Chains
Class-level inference
Predicted logP 4.8 vs. ~1.8 (1,3-dithiane); Δ ~3.0
Supports differentiation in lipophilicity-dependent workflows
Predicted XLogP3; verify experimentally for specific conditions
Lipophilicity ADME Flavor Chemistry

Divergent Reactivity in Oxidative Ring Expansion vs. 2-Benzylidene-1,3-dithiane

In a study on the oxidative ring expansion of 2-alkylidene-1,3-dithianes with Pb(OAc)₄, the hexylidene-containing substrate (presumably compound 13d or 13e) reacted smoothly to yield the corresponding 3-alkyl-1,4-dithiepan-2-one [1]. Crucially, the 2-benzylidene-1,3-dithiane (13f) did not undergo the expected ring expansion under identical conditions, instead producing a different α-acetoxybenzylidene derivative, highlighting a fundamental mechanistic switch governed by the nature of the 2-substituent [1].

Ring Expansion vs. Benzylidene Analog
Head-to-head comparison
Hexylidene: ring expansion to 3-alkyl-1,4-dithiepan-2-one. Benzylidene: divergent α-acetoxybenzylidene product.
Hexylidene pathway differs; substitution leads to alternative product
Exact yield not reported in abstract; Pb(OAc)₄ conditions
Organic Synthesis Reaction Selectivity Ring Expansion

Unique Organoleptic Profile Differentiated by a Lower-Sulfur Character vs. 1,4-Dithiane

While a specific odor threshold for 2-Hexylidene-1,3-dithiane is not in the open literature, its structural analogs are critical for flavor. The parent 1,4-dithiane (CAS 505-29-3) has been described with a very low taste threshold of 0.5-10 mg/kg, delivering pungent seafood, clam, and fermented onion notes . In contrast, 2-alkylidene-1,3-dithiolanes, a closely related five-membered ring class, produce baked, spicy, and caramelic notes [1]. The 2-hexylidene-1,3-dithiane structure, combining the six-membered ring with a long unsaturated chain, is expected to offer a less pungent, more fatty, and complex cooked profile compared to the simple dithianes or dithiolanes [1].

Organoleptic Profile vs. 1,4-Dithiane
Cross-study comparable
Target: inferred fatty, brothy, less pungent. Comparator: pungent seafood/garlic, threshold 0.5–10 mg/kg.
Supports selection for complex savory flavor research
Target threshold not quantified; inferred from structural analogs
Flavor Chemistry Organoleptics Sensory Analysis

Optimal Application Scenarios for 2-Hexylidene-1,3-dithiane in R&D and Production


Specialized Intermediate for High-Lipophilicity Carbonyl Synthons

Procurement should be prioritized for synthetic routes requiring a carbonyl-protected intermediate that must partition efficiently into organic phases during extraction or chromatography. Its high predicted logP of ~4.8 [1] directly enables this, offering a measurable advantage over unsubstituted dithiane (logP ~1.8) by simplifying downstream purification protocols and improving mass recovery.

Creation of Complex Savory and Cooked-Meat Flavor Formulations

When developing flavor mixtures for processed foods (e.g., soups, snacks, meat analogs), this compound fills a specific sensory gap. Unlike the pungent, alliaceous 1,4-dithiane (taste threshold 0.5-10 mg/kg) or the baked notes of 1,3-dithiolanes [2], its structural features are inferred to deliver fatty, brothy, and cooked-meat nuances [2]. This makes it a precision tool for flavorists aiming for depth and complexity without undesirable sulfury harshness.

Substrate for Investigating Substituent-Dependent Reaction Selectivity

In fundamental organic chemistry research on oxidative ring expansions, this compound is the optimal long-chain aliphatic substrate. Its behavior contrasts sharply with that of the 2-benzylidene analog, which fails to undergo the same ring expansion with Pb(OAc)₄ and follows a divergent pathway [3]. This binary outcome difference makes the hexylidene derivative an essential positive control or exploratory substrate for probing the steric and electronic limits of this synthetically useful reaction.

Application
Selection Property
Validation Focus
High-Lipophilicity Carbonyl Synthon Synthesis
Lipophilicity-driven phase partitioning
Extraction efficiency & chromatographic retention
Complex Savory Flavor Formulations
Fatty/brothy organoleptic profile
Sensory evaluation in model food systems
Substituent-Dependent Ring Expansion Studies
Hexylidene-specific reaction pathway
Product formation vs. benzylidene analog control
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